C-I vs. C-Br Bond Energy: Predictive Reactivity Advantage in Palladium-Catalyzed Cross-Coupling
The carbon-iodine (C-I) bond in 2-chloro-5-iodopyrazine has a bond energy of approximately 228 kJ/mol, compared to 290 kJ/mol for the carbon-bromine (C-Br) bond found in 2-chloro-5-bromopyrazine [1]. This 62 kJ/mol lower bond energy facilitates faster oxidative addition with palladium catalysts, enabling Suzuki-Miyaura and related cross-coupling reactions to proceed at lower temperatures or with shorter reaction times. While direct kinetic studies comparing these specific compounds are absent, the bond energy trend is well-established for aryl halides [1].
| Evidence Dimension | Bond dissociation energy (BDE) of C-halogen bond |
|---|---|
| Target Compound Data | C-I BDE ≈ 228 kJ/mol |
| Comparator Or Baseline | 2-Chloro-5-bromopyrazine: C-Br BDE ≈ 290 kJ/mol |
| Quantified Difference | C-I BDE is 62 kJ/mol (21.4%) lower than C-Br BDE |
| Conditions | Gas-phase bond dissociation energy values; applicable to aryl halide oxidative addition |
Why This Matters
Lower bond energy translates to enhanced reactivity in cross-coupling reactions, potentially reducing catalyst loading and enabling milder reaction conditions for sensitive substrates.
- [1] Cambridge (CIE) A Level Chemistry. (2023). Reactivity of Halogenoalkanes – Bond Energy Table. View Source
